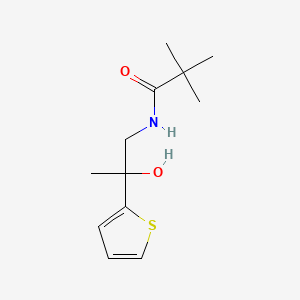
N-(2-hydroxy-2-(thiophène-2-yl)propyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene derivatives can be identified through 1H NMR, 13C NMR, and HRMS spectra .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions generates 3-hydroxy-2-thiophene carboxylic derivatives .Applications De Recherche Scientifique
Composés Biologiquement Actifs
Les analogues à base de thiophène, tels que le N-(2-hydroxy-2-(thiophène-2-yl)propyl)pivalamide, ont intéressé un nombre croissant de scientifiques en tant que composés biologiquement actifs potentiels . Ils jouent un rôle vital pour les chimistes médicinaux afin d'améliorer les composés avancés avec une variété d'effets biologiques .
Chimie Industrielle et Science des Matériaux
Les dérivés du thiophène sont utilisés en chimie industrielle et en science des matériaux comme inhibiteurs de corrosion . Cela suggère que le this compound pourrait potentiellement être utilisé dans ces domaines.
Semi-conducteurs Organiques
Les molécules à médiation thiophénique jouent un rôle important dans le développement des semi-conducteurs organiques . Cela indique que le this compound pourrait être utilisé dans le développement de nouveaux semi-conducteurs organiques.
Transistors à Effet de Champ Organiques (OFETs)
Les dérivés du thiophène sont également utilisés dans la fabrication de transistors à effet de champ organiques (OFETs) . Cela suggère que le this compound pourrait être utilisé dans la production d'OFETs.
Diodes Émettrices de Lumière Organiques (OLEDs)
Les dérivés du thiophène sont utilisés dans la fabrication de diodes électroluminescentes organiques (OLEDs) . Cela implique que le this compound pourrait être utilisé dans la production d'OLEDs.
Propriétés Pharmacologiques
Les molécules avec le système cyclique thiophène présentent de nombreuses propriétés pharmacologiques telles que des propriétés anticancéreuses, anti-inflammatoires, antimicrobiennes, antihypertensives et anti-athéroscléreuses . Cela suggère que le this compound pourrait potentiellement être utilisé dans le développement de nouveaux médicaments avec ces propriétés.
Activité Fongicide
Sur la base de la modification des produits naturels et de la méthode d'épissage de la sous-structure active, une série de nouveaux dérivés de N-(thiophène-2-yl) nicotinamide a été conçue et synthétisée . Ces composés ont montré d'excellentes activités fongicides . Cela suggère que le this compound pourrait potentiellement être utilisé dans le développement de nouveaux fongicides.
Activité Antimicrobienne
Les dérivés du thiophène présentent une forte activité antimicrobienne contre diverses infections microbiennes . Cela suggère que le this compound pourrait potentiellement être utilisé dans le développement de nouveaux agents antimicrobiens.
Mécanisme D'action
Target of Action
N-(2-hydroxy-2-(thiophen-2-yl)propyl)pivalamide, also known as N-(2-hydroxy-2-thiophen-2-ylpropyl)-2,2-dimethylpropanamide, is a synthetic compound that has garnered attention due to its potential applications in various fields of research and industry. Thiophene-based analogs, such as this compound, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . .
Mode of Action
For example, some compounds act as anti-inflammatory agents, while others work as serotonin antagonists and are used in the treatment of Alzheimer’s
Orientations Futures
Analyse Biochimique
Biochemical Properties
Thiophene derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects . These effects suggest that N-(2-hydroxy-2-(thiophen-2-yl)propyl)pivalamide may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that thiophene derivatives can undergo various reactions, including N-demethylation and hydroxylation at the side chain and at the thiophene ring . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
It is known that thiophene derivatives can undergo N-demethylation and hydroxylation, suggesting potential interactions with enzymes or cofactors
Propriétés
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-11(2,3)10(14)13-8-12(4,15)9-6-5-7-16-9/h5-7,15H,8H2,1-4H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUAKJAZMWDFOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C)(C1=CC=CS1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2408396.png)
![N-[2-(cyclohexen-1-yl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide](/img/structure/B2408399.png)
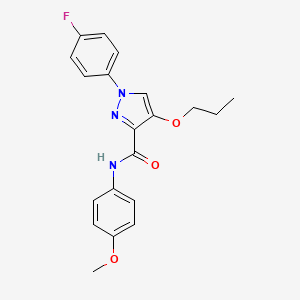
![(E)-ethyl 1-(furan-2-ylmethyl)-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2408401.png)
![N-(4-bromophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2408402.png)
![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-mesitylbutanamide](/img/structure/B2408403.png)

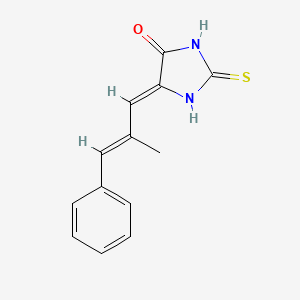
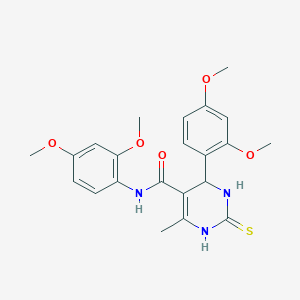
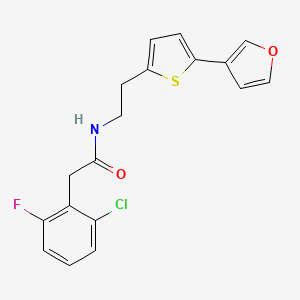
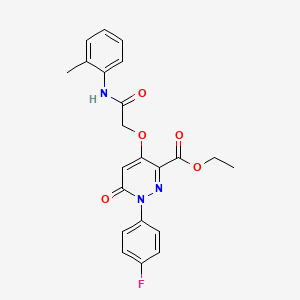
![3-Methoxy-4-[2-(4-nitrophenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B2408417.png)
![methyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2408418.png)
